molecular formula C8H18N2O B1204408 N-Acetyl-1,6-diaminohexane CAS No. 49631-88-1

N-Acetyl-1,6-diaminohexane

Cat. No.: B1204408
CAS No.: 49631-88-1
M. Wt: 158.24 g/mol
InChI Key: WRJPJZTWQTUPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-1,6-diaminohexane, also known as hexanediamine-N,N'-diacetic acid, is a chelating agent that is widely used in scientific research. It is a derivative of ethylenediaminetetraacetic acid (EDTA) and is commonly used to bind metal ions in solution. The synthesis method of this compound involves the reaction of ethylenediamine with acetic anhydride.

Scientific Research Applications

Cellular Differentiation and Polyamine Synthesis

N-Acetyl-1,6-diaminohexane plays a significant role in cellular differentiation. In murine erythroleukaemic cells, the appearance of this compound and its derivatives precedes differentiation-associated changes in intracellular polyamines. Remarkably, the external administration of this compound can induce complete differentiation processes, highlighting its potential in regulating polyamine biosynthesis and cell differentiation (Meilhoc, Moutin, & Osborne, 1986).

Enzyme Interaction and Detoxification

This compound interacts with enzymes, influencing their activity. For instance, it has been found that its acetylated form doesn't cause a loss of serpin (alpha-1-antitrypsin) activity, unlike its non-acetylated form, 1,6-diaminohexane. This interaction is essential for understanding enzyme inhibition and potential detoxification mechanisms (Bérode, 1991).

Metabolic Pathways and Differentiation

The metabolites of hexamethylene bisacetamide (HMBA), including this compound, show significant cell-differentiating activity. The identification of 6-Acetamidohexanal as a metabolite of HMBA, with higher activity than both HMBA and this compound, reveals the complex metabolic pathways involved in cell differentiation (Subramanyam, Callery, Egorin, Snyder, & Conley, 1989).

Molecular Binding and Chromatography

This compound's ability to undergo hydrophobic reactions and its interaction with cellular components make it a subject of study in chromatographic methods and binding interactions. This knowledge is crucial for understanding its role in molecular binding mechanisms and potential applications in separation technologies (Xie, Li, & Ren, 1997).

Polyamine Detection and Cancer Research

The detection and quantification of polyamines, including this compound, are vital in cancer research. A novel method utilizing HPLC/Q-TOF MS showcases the importance of these compounds in distinguishing between cancer patients and healthy individuals, underlining the potential of this compound in clinical diagnostics and research (Liu et al., 2011).

Mechanism of Action

The mechanism of action of N-Acetyl-1,6-diaminohexane is not available in the current literature .

Safety and Hazards

N-Acetyl-1,6-diaminohexane is for R&D use only and not for medicinal, household or other use . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

N-Boc-1,6-hexanediamine, a derivative of 1,6-diaminohexane, can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly(disulfide amine)s for gene delivery, a multifunctional dendrimer for theranostics, polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences, and self-assembled monolayers (SAMs) that resist adsorption of proteins .

Biochemical Analysis

Biochemical Properties

N-Acetyl-1,6-diaminohexane is involved in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase and aldehyde dehydrogenase. These interactions are crucial for its role in cellular differentiation. For instance, this compound is as active as its parent compound, hexamethylenebisacetamide, in causing differentiation of leukemic cells in vitro . The compound’s interaction with monoamine oxidase leads to the formation of 6-acetamidohexanoic acid, which is inactive in causing differentiation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause differentiation of leukemic cells, which is a crucial process in cancer treatment . The compound’s impact on gene expression and cellular metabolism is evident from its ability to induce differentiation in certain cell lines.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound exerts its effects by interacting with monoamine oxidase and aldehyde dehydrogenase, leading to the formation of metabolites that influence cellular differentiation . These interactions result in changes in gene expression, which are crucial for the compound’s role in cellular differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but its degradation products can have different effects on cells . Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained differentiation of leukemic cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound has threshold effects, with higher doses leading to toxic or adverse effects . For instance, in beagle dogs, the combination of hexamethylenebisacetamide and monoamine oxidase inhibitors resulted in CNS toxicity, indicating that high doses of this compound can have adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, leading to the formation of metabolites like 6-acetamidohexanoic acid . These interactions affect metabolic flux and metabolite levels, influencing the compound’s role in cellular differentiation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins . Studies have shown that this compound is distributed in different cellular compartments, affecting its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it exerts its effects . This subcellular localization is crucial for the compound’s role in cellular differentiation and other biochemical processes .

Properties

IUPAC Name

N-(6-aminohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPJZTWQTUPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964311
Record name N-(6-Aminohexyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49631-88-1
Record name N-Acetyl-1,6-diaminohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049631881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hexamethylenediamine (90.64 g; 0.6 mol) and acetamide (11.81 g; 0.2 Mol) were stirred and refluxed for 10 hours under nitrogen. The solution was cooled overnight and then distilled under vacuum <100° C. as fast as possible. The N-acetylhexylenediamine was then separated from the resultant mixture by flash chromatography [SiO2/EtOH:25%aq.NH3 (4:1)]. The title product was obtained as a white crystalline product (18.43 g; 58% theory).
Quantity
90.64 g
Type
reactant
Reaction Step One
Quantity
11.81 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 50.1 g amount of 1,6-diaminohexane was admixed with 20 ml of water and 13.2 g of ethyl acetate to form a solution. The solution was kept at room temperature for 2 days and then water and ethanol were removed by distillation. The residue was distilled under reduced pressure. When 30 g of 1,6-diaminohexane were distilled as a fraction having a boiling point of 82°- 84° C (12 mmHg), 14.9 g of 6-acetamidohexylamine were obtained as a fraction having a boiling point of 170°- 175° C (7 mmHg) (yield 65.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
Yield
65.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-Acetyl-1,6-diaminohexane and why is it significant in the context of cancer research?

A1: this compound (NADAH) is a metabolite of hexamethylene bisacetamide (HMBA), a compound known to induce differentiation in various cancer cell lines. Research suggests that NADAH itself possesses even greater potency than HMBA in inducing differentiation of certain leukemia cells, marking it as a potentially significant molecule in cancer research. [, ]

Q2: How does this compound contribute to the differentiation of leukemia cells?

A2: While the exact mechanism remains unclear, studies indicate that NADAH, similar to HMBA, may influence intracellular polyamine biosynthesis. This alteration precedes other differentiation-associated changes within the cells, suggesting a potential causal relationship. [] Further research indicates NADAH might interact differently with cellular components compared to HMBA, possibly explaining its increased potency. []

Q3: Does the efficacy of this compound in inducing differentiation vary across different leukemia cell lines?

A4: Research shows that NADAH's potency as a differentiation inducer can vary. While it demonstrates significant activity in HL60 human promyelocytic leukemia cells, surpassing HMBA in inducing differentiation, its effect on Friend murine erythroleukemia cells, particularly those resistant to HMBA, is less pronounced. This difference highlights the complexity of NADAH's interaction with different cellular targets and the potential role of resistance mechanisms. [, ]

Q4: Does inhibiting the metabolic breakdown of this compound enhance its differentiation-inducing effects?

A5: Studies using the monoamine oxidase inhibitor tranylcypromine, which blocks the conversion of NADAH to 6-acetamidohexanoic acid, show a significant enhancement in HMBA- and NADAH-induced differentiation of HL60 cells. This observation suggests that the metabolic breakdown of NADAH might be an inactivation pathway, and inhibiting this pathway could potentially increase its efficacy. [] Similar results were obtained with the monoamine oxidase inhibitor isocarboxazid in a canine model. []

Q5: Beyond its role in leukemia cell differentiation, are there other applications for this compound?

A6: Interestingly, a derivative of NADAH, NAD+-N6-[N-(6-aminohexyl)-acetamide], has been synthesized and utilized in affinity chromatography. This modified molecule, immobilized on Sepharose 4B, demonstrated effectiveness in separating mixtures of proteins like albumin, alcohol dehydrogenase, and lactate dehydrogenase. This application highlights the versatility of NADAH's structure and its potential utility beyond cancer research. []

Q6: What is the metabolic fate of hexamethylene bisacetamide in humans?

A7: Following intravenous administration of hexamethylene bisacetamide, the human body metabolizes it through deacetylation and oxidation pathways. This process results in the production of at least five metabolites, identified in urine samples. The major metabolite detected is 6-acetamidohexanoic acid, along with this compound, 1,6-diaminohexane, 6-aminohexanoic acid, and its lactam, caprolactam. []

Q7: What analytical techniques are commonly employed to study hexamethylene bisacetamide and its metabolites?

A10: Gas chromatography, coupled with mass spectrometry (GC-MS) or nitrogen-phosphorus selective detection, plays a crucial role in identifying and quantifying hexamethylene bisacetamide and its metabolites in various biological matrices, including urine, plasma, and cell lysates. These techniques offer the sensitivity and selectivity required to monitor the metabolic fate and pharmacokinetic profiles of these compounds. [, , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.